n-(3-Chlorophenyl)-n-methylacetamide
Overview
Description
N-(3-Chlorophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the meta position and the nitrogen atom is methylated
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors . For instance, a compound with a similar structure, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been found to target the Hepatocyte growth factor receptor .
Mode of Action
The interaction could involve binding to the target, altering its function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
For instance, chlorpropham, a compound with a similar structure, has been found to inhibit sprout development by interfering with cell division .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-Chlorophenyl)-N-methylacetamide. For instance, storage conditions can impact the effectiveness of similar compounds used as sprout suppressants .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method to synthesize N-(3-Chlorophenyl)-N-methylacetamide involves the acylation of N-methyl-3-chloroaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Chlorophenyl)-N-methylacetamide can undergo oxidation reactions, where the amide group can be converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products Formed:
Oxidation: 3-Nitro-N-methylacetamide.
Reduction: N-(3-Chlorophenyl)-N-methylamine.
Substitution: N-(3-Aminophenyl)-N-methylacetamide or N-(3-Mercaptophenyl)-N-methylacetamide.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(3-Chlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound can be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amides.
Medicine:
Drug Development: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Agrochemicals: The compound can be used in the development of herbicides or pesticides, leveraging its chemical reactivity and stability.
Comparison with Similar Compounds
N-(3-Chlorophenyl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(4-Chlorophenyl)-N-methylacetamide: Chlorine atom is at the para position instead of the meta position.
N-(3-Bromophenyl)-N-methylacetamide: Bromine atom replaces the chlorine atom on the phenyl ring.
Uniqueness:
Position of Chlorine: The meta position of the chlorine atom in N-(3-Chlorophenyl)-N-methylacetamide can influence its reactivity and interaction with biological targets differently compared to para or ortho substituted analogs.
Methylation: The presence of the methyl group on the nitrogen atom can affect the compound’s solubility, stability, and overall reactivity, making it distinct from non-methylated analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSYUHCXLQPQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970081 | |
Record name | N-(3-Chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54766-53-9 | |
Record name | NSC86668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-N-methylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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